
Zinc isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a coordination compound with the molecular formula 2C9H17O2.Zn and a molecular weight of 379.869 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc isononanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with isononanoic acid in a solvent such as toluene or xylene. The mixture is heated to a specific temperature, usually around 150-200°C, to facilitate the reaction. The product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to elemental zinc.
Substitution: It can participate in substitution reactions where the isononanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and isononanoic acid derivatives.
Reduction: Elemental zinc and reduced organic by-products.
Substitution: New zinc coordination compounds with different ligands.
Applications De Recherche Scientifique
Zinc isononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: It has been studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research has explored its use in topical formulations for skin protection and wound healing.
Industry: It is used as a stabilizer in the production of plastics and as a corrosion inhibitor in coatings and paints .
Mécanisme D'action
The mechanism of action of zinc isononanoate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems .
Comparaison Avec Des Composés Similaires
Zinc stearate: Another zinc salt used as a lubricant and release agent in the rubber and plastics industries.
Zinc oxide: Widely used in sunscreens, cosmetics, and as a semiconductor material.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness of Zinc Isononanoate: this compound is unique due to its specific ligand structure, which imparts distinct solubility and stability properties. Unlike zinc stearate, which is primarily used for its lubricating properties, this compound is valued for its role as a stabilizer and corrosion inhibitor .
Propriétés
Numéro CAS |
84418-64-4 |
|---|---|
Formule moléculaire |
C18H34O4Zn |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
zinc;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
PRVOZLJUKNOQIT-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
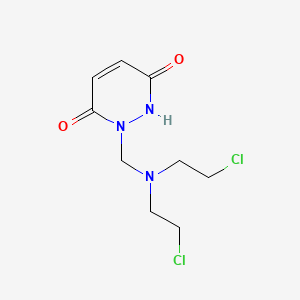
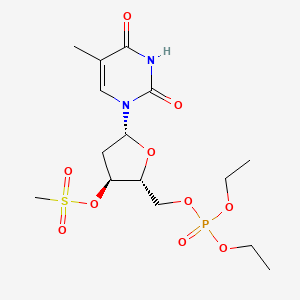


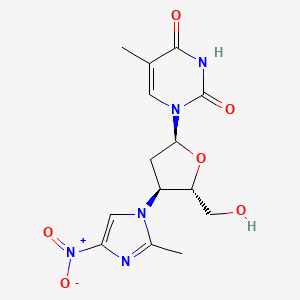
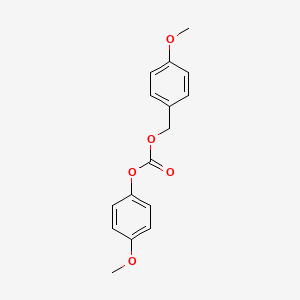
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)

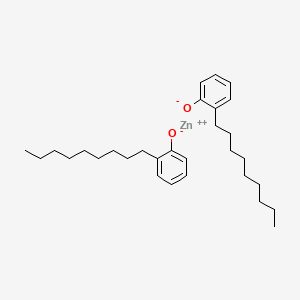
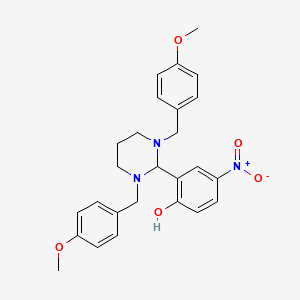
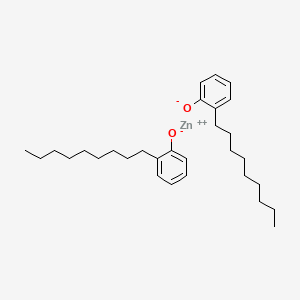
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
